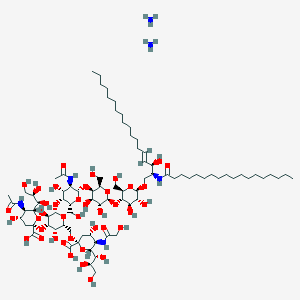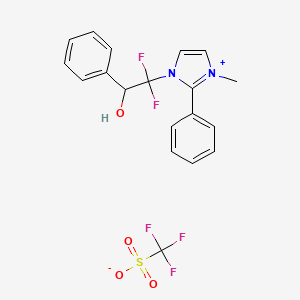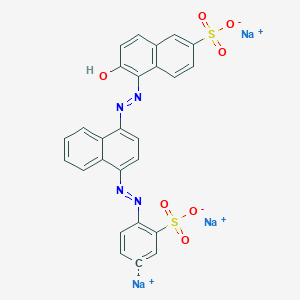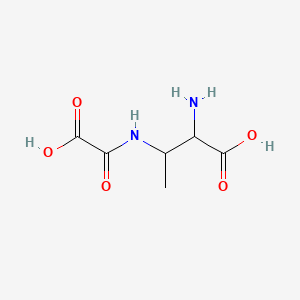
9H-fluorene-9-carboperoxoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-fluorene-9-carboperoxoic acid: is an organic compound that belongs to the class of peroxy acids It is derived from fluorene, a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-9-carboperoxoic acid typically involves the oxidation of 9H-fluorene-9-carboxylic acid. One common method is the reaction of 9H-fluorene-9-carboxylic acid with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include a controlled temperature and pH to ensure the formation of the peroxy acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9H-fluorene-9-carboperoxoic acid can undergo further oxidation to form various oxidized derivatives.
Reduction: It can be reduced to form 9H-fluorene-9-carboxylic acid or other reduced forms.
Substitution: The compound can participate in substitution reactions where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sulfuric acid, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of fluorene.
Reduction: 9H-fluorene-9-carboxylic acid.
Substitution: Substituted fluorenes with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9H-fluorene-9-carboperoxoic acid is used as an oxidizing agent in organic synthesis. It is also employed in the preparation of various fluorene derivatives.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, especially in the development of new drugs that target oxidative pathways.
Industry: In the industrial sector, the compound is used in the synthesis of polymers and other materials that require specific oxidative properties.
Wirkmechanismus
The mechanism of action of 9H-fluorene-9-carboperoxoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The pathways involved include the activation of oxidative stress responses and the modulation of redox-sensitive signaling pathways.
Vergleich Mit ähnlichen Verbindungen
9H-fluorene-9-carboxylic acid: The precursor to 9H-fluorene-9-carboperoxoic acid, used in similar applications but lacks the peroxy group.
9H-fluorene-9-hydroperoxide: Another oxidized derivative of fluorene with similar oxidative properties.
9H-fluorene-9,9-dicarboxylic acid: A compound with two carboxylic acid groups, used in different synthetic applications.
Uniqueness: this compound is unique due to its peroxy group, which imparts distinct oxidative properties. This makes it particularly useful in reactions requiring strong oxidizing agents and in studies related to oxidative stress.
Eigenschaften
Molekularformel |
C14H10O3 |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
9H-fluorene-9-carboperoxoic acid |
InChI |
InChI=1S/C14H10O3/c15-14(17-16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13,16H |
InChI-Schlüssel |
HQMLXVRUEZPOCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one](/img/structure/B13832494.png)





![(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B13832526.png)

![(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)


